molecular formula C8H7F2NO3 B2760393 2-Amino-4-(difluoromethoxy)benzoic acid CAS No. 1601218-65-8

2-Amino-4-(difluoromethoxy)benzoic acid

Cat. No.: B2760393
CAS No.: 1601218-65-8
M. Wt: 203.145
InChI Key: XHVZOFVONIJHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(difluoromethoxy)benzoic acid: is a chemical compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.15 g/mol It is characterized by the presence of an amino group at the second position and a difluoromethoxy group at the fourth position on a benzoic acid core

Scientific Research Applications

Chemistry: 2-Amino-4-(difluoromethoxy)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzoic acid derivatives.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 2-Amino-4-(difluoromethoxy)benzoic acid indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(difluoromethoxy)benzoic acid with ammonia or an amine source under suitable conditions to introduce the amino group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(difluoromethoxy)benzoic acid is unique due to the presence of both the amino and difluoromethoxy groups, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific molecular interactions .

Properties

IUPAC Name

2-amino-4-(difluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10)14-4-1-2-5(7(12)13)6(11)3-4/h1-3,8H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVZOFVONIJHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.